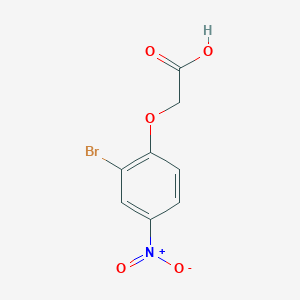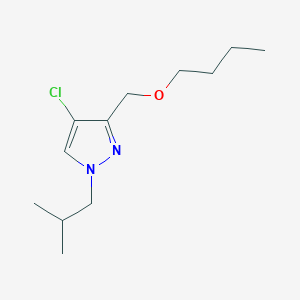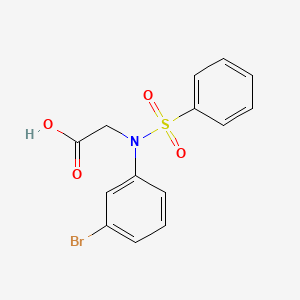
N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also includes a tert-butylsulfonyl group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the tert-butylsulfonyl group, and the amide group. The tert-butyl group is a four-carbon alkyl radical or substituent group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, can undergo electrophilic substitution reactions. The tert-butylsulfonyl group and the amide group could also participate in various reactions .Applications De Recherche Scientifique
Synthesis of Complex Molecules
N-(2-Tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide and its derivatives play a crucial role in the regioselective deprotection and acylation of complex molecules. For instance, in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine, it involves selective deprotection and acylation processes, demonstrating its significance in the modification of polyamides to achieve desired properties and functionalities (Pak & Hesse, 1998).
Asymmetric Synthesis
This chemical compound is integral in the asymmetric synthesis of amines, serving as a key intermediary in creating chiral amines, which are vital in pharmaceuticals and bioactive molecules. The versatility of this compound derivatives, such as N-tert-butanesulfinyl imines, demonstrates its broad application in synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, among others (Ellman, Owens, & Tang, 2002).
Catalysis
Its derivatives are used as nitrogen sources and terminal oxidants in catalytic aminohydroxylation and aziridination of olefins. These processes are essential in organic synthesis, highlighting the role of this compound in facilitating catalytic reactions that introduce nitrogen into organic compounds, a crucial step in synthesizing various nitrogen-containing compounds (Gontcharov, Liu, & Sharpless, 1999).
Polymer Science
In the domain of polymer science, derivatives of this compound are pivotal in synthesizing and modifying polyamides and poly(amide-imide)s, which have applications ranging from advanced materials to electronics due to their thermal stability and solubility properties. The synthesis involves direct polycondensation with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, underlining its significance in polymer chemistry for creating materials with specific properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-tert-butylsulfonylethyl)-3,6-dichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O3S/c1-12(2,3)20(18,19)7-6-15-11(17)10-8(13)4-5-9(14)16-10/h4-5H,6-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUUWLAAOZOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCNC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2831000.png)




![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)


![4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether](/img/structure/B2831012.png)

![ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2831016.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)
